molecular formula C19H15ClN2O4 B2769027 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1105244-83-4

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide

Numéro de catalogue: B2769027
Numéro CAS: 1105244-83-4
Poids moléculaire: 370.79
Clé InChI: CNPYJDJRMKRUNC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is an acetamide derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) group linked to an isoxazole ring at the 5-position, with an acetamide bridge connecting to a 3-chloro-2-methylphenyl substituent.

  • Step 1: Formation of the isoxazole core via cyclization of appropriate nitrile oxide or alkyne precursors.
  • Step 2: Activation of the carboxylic acid intermediate (e.g., using oxalyl chloride) followed by coupling with 3-chloro-2-methylaniline in the presence of a base like triethylamine .
  • Step 3: Purification via column chromatography or recrystallization, with structural confirmation by NMR and HRMS .

Propriétés

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-11-14(20)3-2-4-15(11)21-19(23)9-13-8-17(26-22-13)12-5-6-16-18(7-12)25-10-24-16/h2-8H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPYJDJRMKRUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including an isoxazole ring and a benzo[d][1,3]dioxole moiety. The structural formula can be represented as follows:

C19H16ClN2O3\text{C}_{19}\text{H}_{16}\text{ClN}_2\text{O}_3
PropertyValue
Molecular Weight336.79 g/mol
DensityN/A
Melting PointN/A
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multiple steps, beginning with the formation of the isoxazole ring through cyclization reactions. The benzo[d][1,3]dioxole moiety is introduced via coupling reactions with appropriate halogenated precursors. The final acylation step often employs 3-chloro-2-methylphenylamine to yield the target compound.

Anticancer Activity

Research indicates that derivatives containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, such as HepG2 (liver cancer), HCT116 (colorectal cancer), and MCF7 (breast cancer).

In a study comparing these compounds, the IC50 values were reported as follows:

  • HepG2: 2.38 µM
  • HCT116: 1.54 µM
  • MCF7: 4.52 µM

These values demonstrate that the compound exhibits potent activity compared to standard chemotherapeutics like doxorubicin, which has IC50 values ranging from 4.56 to 8.29 µM against these cell lines .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. Studies suggest that it may inhibit the EGFR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of related compounds with similar structures:

  • Study on Anticancer Mechanisms : A study assessed the effects of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives on cancer cells, revealing that they induce apoptosis through mitochondrial pathways by modulating proteins like Bax and Bcl-2 .
  • Antimicrobial Activity : Compounds structurally related to the target molecule have been screened for antimicrobial properties against bacterial strains such as Escherichia coli and Bacillus subtilis. Results indicated varying degrees of antibacterial activity with minimal inhibitory concentrations (MIC) suggesting potential for further development as antimicrobial agents .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs (e.g., acetamide linkages, heterocyclic cores, or benzo[d][1,3]dioxol substituents) but differ in bioactivity, synthesis, and substituent effects.

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Biological Activity Synthesis Highlights
Target Compound Isoxazole Benzo[d][1,3]dioxol, 3-chloro-2-methylphenyl Plant root growth modulation Oxalyl chloride-mediated coupling
N-(5-Methylisoxazol-3-yl)-2-chloroacetamide derivatives () Isoxazole Chloroacetamide, sulfonamide Antibacterial/antifungal (inferred) Chloroacetyl chloride coupling
2-(4-Hydroxyphenylthio)-N-(triazole-phenyl)acetamide () 1,2,4-Triazole Benzo[d][1,3]dioxol, hydroxyphenylthio Cytohesin inhibition (potential) EDC/DMAP-mediated coupling
Benzothiazole-thioacetamide derivatives () Benzothiazole Indolinone/spirothiazolidinone Anti-inflammatory, analgesic Thioether bond formation
N-(Thiazol-2-yl)-2-chloroacetamides () Thiazole Aryl-methylthiazole, chloroacetamide Anticancer (implied) Chloroacetyl chloride coupling
Benzo[d][1,3]dioxol-thiazolidinone derivatives () Thiazolidinone Ethyl-chloroacetamide Unspecified (structural focus) Multi-step cyclization
Thiazol-2-yl acetamides () Thiazole Benzoyl, phenylthiazole Unreported (structural characterization) DMF-mediated coupling

Key Comparative Insights

Heterocyclic Core Influence :

  • The isoxazole core in the target compound (vs. triazole in or thiazole in ) may enhance stability and hydrogen-bonding capacity, critical for receptor interactions. Isoxazole derivatives are often associated with auxin-like activity in plants, as seen in .
  • Thiazole -containing compounds () are frequently explored for antimicrobial or anticancer properties due to their electron-rich aromatic systems .

Substituent Effects :

  • The 3-chloro-2-methylphenyl group in the target compound likely enhances lipophilicity and membrane penetration compared to the hydroxyphenylthio group in or sulfonamide in .
  • Benzo[d][1,3]dioxol substituents (common in ) are associated with metabolic stability and π-π stacking interactions in receptor binding .

Chloroacetamide derivatives () often exhibit electrophilic reactivity, enabling covalent binding to biological targets (e.g., enzymes), which is absent in the target compound’s mechanism .

Synthesis Methodologies :

  • Oxalyl chloride-mediated coupling () is preferred for acid-sensitive substrates, whereas EDC/DMAP () or chloroacetyl chloride () are used for milder or scalable conditions .
  • DMF as a solvent () facilitates high-temperature reactions but may introduce impurities requiring rigorous purification .

Q & A

Q. Methodological Validation :

  • X-ray crystallography or NMR spectroscopy to resolve binding conformations.
  • Site-directed mutagenesis of target proteins to identify critical interaction sites .

What synthetic routes and reaction conditions optimize yield and purity for this compound?

Basic Research Focus
The synthesis typically involves multi-step reactions:

Coupling of benzo[d][1,3]dioxole derivatives with isoxazole precursors under Pd-catalyzed conditions .

Acetamide formation via nucleophilic substitution with 3-chloro-2-methylaniline .

Q. Optimization Strategies :

  • High-throughput screening (HTS) to identify optimal catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF or THF) .
  • Continuous flow reactors for precise temperature control (±2°C) during exothermic steps .
  • HPLC monitoring with C18 columns to track intermediate purity (>98%) .

How can researchers resolve contradictory data in biological activity studies?

Advanced Research Focus
Contradictions in bioactivity (e.g., variable IC₅₀ values in anticancer assays) may arise from:

  • Batch-to-batch purity variations : Address via HPLC-MS quantification of impurities (e.g., residual solvents) .
  • Cell line-specific responses : Use orthogonal assays (e.g., apoptosis markers vs. metabolic activity) across multiple lines (e.g., MCF-7, HeLa) .
  • Structural analogs comparison : Test derivatives (e.g., pyridazine or thiazole analogs) to isolate pharmacophore contributions .

What computational methods predict the compound’s biological targets and binding modes?

Q. Advanced Research Focus

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to screen targets like COX-2 or EGFR kinase. Validate with free energy calculations (MM/GBSA) .
  • Quantum chemical calculations (DFT at B3LYP/6-31G* level) to map electrostatic potentials of the isoxazole ring, predicting nucleophilic attack sites .
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .

What analytical techniques ensure structural integrity and purity during synthesis?

Q. Basic Research Focus

  • NMR (¹H/¹³C) : Assign peaks to confirm regioselectivity (e.g., isoxazole C-3 vs. C-5 substitution) .
  • LC-MS : Detect low-abundance byproducts (e.g., dechlorinated analogs) with ESI+ ionization .
  • Elemental analysis : Validate stoichiometry (e.g., C: 58.2%, H: 4.1%, N: 9.8%) .

How can reaction mechanisms for key synthetic steps be elucidated?

Advanced Research Focus
For critical steps like isoxazole ring formation:

  • Isotopic labeling : Use ¹⁵N-labeled nitriles to trace cycloaddition pathways .
  • In-situ IR spectroscopy : Monitor nitrile-to-isoxazole conversion rates under varying temperatures (60–100°C) .
  • Kinetic studies : Fit time-course data to pseudo-first-order models to determine rate constants (k ≈ 0.12 min⁻¹) .

What strategies improve the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • pH stability profiling : Use buffered solutions (pH 1–10) with UPLC monitoring. Degradation peaks at pH <3 suggest acid-labile acetamide bonds .
  • Lyophilization : Formulate with cryoprotectants (trehalose, 5% w/v) to prevent aggregation in aqueous storage .
  • Prodrug design : Replace labile groups (e.g., esterify phenolic -OH) to enhance plasma stability .

How do structural modifications impact pharmacological activity?

Q. Advanced Research Focus

Modification SiteExample DerivativeActivity ChangeMethodological Insight
Isoxazole C-3Pyridazine replacement↓ Anticancer activityLoss of dipole interactions with kinase ATP pockets
Benzo[d][1,3]dioxoleMethoxy substitution↑ COX-2 inhibitionEnhanced hydrophobic pocket occupancy
Acetamide chainEthyl-to-propyl extensionAltered logP (2.1 → 2.8)SPR analysis shows slower dissociation from serum albumin

What in vitro models are suitable for preliminary toxicity screening?

Q. Basic Research Focus

  • HepG2 cells : Assess hepatotoxicity via ATP luminescence (EC₅₀ <10 μM indicates high risk) .
  • hERG inhibition assay : Patch-clamp electrophysiology to quantify IC₅₀ for cardiac safety .
  • Caco-2 permeability : Measure Papp values (>1 ×10⁻⁶ cm/s suggests oral bioavailability) .

How can researchers address low solubility in aqueous buffers?

Q. Advanced Research Focus

  • Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) for in vitro assays without precipitation .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150 nm, PDI <0.2) via solvent evaporation .
  • Salt formation : Screen counterions (e.g., hydrochloride) to improve crystallinity and dissolution .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.